Cas no 2227686-28-2 (rac-(1R,2S)-2-(3,3-dimethylpentyl)cyclopentan-1-ol)

rac-(1R,2S)-2-(3,3-dimethylpentyl)cyclopentan-1-ol 化学的及び物理的性質
名前と識別子
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- EN300-1635276
- 2227686-28-2
- rac-(1R,2S)-2-(3,3-dimethylpentyl)cyclopentan-1-ol
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- インチ: 1S/C12H24O/c1-4-12(2,3)9-8-10-6-5-7-11(10)13/h10-11,13H,4-9H2,1-3H3/t10-,11+/m0/s1
- InChIKey: CQBDQBAIEPUVGC-WDEREUQCSA-N
- ほほえんだ: O[C@@H]1CCC[C@H]1CCC(C)(C)CC
計算された属性
- せいみつぶんしりょう: 184.182715385g/mol
- どういたいしつりょう: 184.182715385g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 151
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 20.2Ų
- 疎水性パラメータ計算基準値(XlogP): 3.9
rac-(1R,2S)-2-(3,3-dimethylpentyl)cyclopentan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1635276-2.5g |
rac-(1R,2S)-2-(3,3-dimethylpentyl)cyclopentan-1-ol |
2227686-28-2 | 2.5g |
$2576.0 | 2023-07-10 | ||
Enamine | EN300-1635276-1.0g |
rac-(1R,2S)-2-(3,3-dimethylpentyl)cyclopentan-1-ol |
2227686-28-2 | 1.0g |
$1315.0 | 2023-07-10 | ||
Enamine | EN300-1635276-50mg |
rac-(1R,2S)-2-(3,3-dimethylpentyl)cyclopentan-1-ol |
2227686-28-2 | 50mg |
$768.0 | 2023-09-22 | ||
Enamine | EN300-1635276-2500mg |
rac-(1R,2S)-2-(3,3-dimethylpentyl)cyclopentan-1-ol |
2227686-28-2 | 2500mg |
$1791.0 | 2023-09-22 | ||
Enamine | EN300-1635276-5000mg |
rac-(1R,2S)-2-(3,3-dimethylpentyl)cyclopentan-1-ol |
2227686-28-2 | 5000mg |
$2650.0 | 2023-09-22 | ||
Enamine | EN300-1635276-500mg |
rac-(1R,2S)-2-(3,3-dimethylpentyl)cyclopentan-1-ol |
2227686-28-2 | 500mg |
$877.0 | 2023-09-22 | ||
Enamine | EN300-1635276-5.0g |
rac-(1R,2S)-2-(3,3-dimethylpentyl)cyclopentan-1-ol |
2227686-28-2 | 5.0g |
$3812.0 | 2023-07-10 | ||
Enamine | EN300-1635276-1000mg |
rac-(1R,2S)-2-(3,3-dimethylpentyl)cyclopentan-1-ol |
2227686-28-2 | 1000mg |
$914.0 | 2023-09-22 | ||
Enamine | EN300-1635276-100mg |
rac-(1R,2S)-2-(3,3-dimethylpentyl)cyclopentan-1-ol |
2227686-28-2 | 100mg |
$804.0 | 2023-09-22 | ||
Enamine | EN300-1635276-0.1g |
rac-(1R,2S)-2-(3,3-dimethylpentyl)cyclopentan-1-ol |
2227686-28-2 | 0.1g |
$1157.0 | 2023-07-10 |
rac-(1R,2S)-2-(3,3-dimethylpentyl)cyclopentan-1-ol 関連文献
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
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9. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
rac-(1R,2S)-2-(3,3-dimethylpentyl)cyclopentan-1-olに関する追加情報
Racemic (1R,2S)-2-(3,3-Dimethylpentyl)cyclopentan-1-ol: A Comprehensive Overview
CAS No. 2227686-28-2, commonly referred to as rac-(1R,2S)-2-(3,3-dimethylpentyl)cyclopentan-1-ol, is a complex organic compound with significant applications in various fields. This compound is characterized by its unique stereochemistry and structural properties, making it a subject of interest in both academic and industrial research. The molecule consists of a cyclopentane ring substituted with a hydroxyl group at position 1 and a 3,3-dimethylpentyl group at position 2. Its stereochemistry is defined by the (1R,2S) configuration, which contributes to its distinct physical and chemical properties.
The synthesis of rac-(1R,2S)-2-(3,3-dimethylpentyl)cyclopentan-1-ol involves multi-step organic reactions, often utilizing asymmetric catalysis to achieve the desired stereochemistry. Recent advancements in asymmetric synthesis have enabled the efficient production of this compound with high enantiomeric excess. Researchers have explored various catalysts, including chiral transition metal complexes and organocatalysts, to optimize the synthesis process. These developments have not only improved yield but also reduced the environmental footprint of the manufacturing process.
One of the most notable applications of this compound is in the pharmaceutical industry. The compound serves as a key intermediate in the synthesis of bioactive molecules, particularly those with complex stereochemistry. For instance, it has been used as a building block in the development of novel antibiotics and anticancer agents. Its ability to form stable stereocenters makes it invaluable in drug design, where precise spatial arrangements are critical for biological activity.
In addition to its pharmaceutical applications, CAS No. 2227686-28-2 has found utility in materials science. The compound's structural rigidity and ability to form hydrogen bonds make it a promising candidate for use in polymer synthesis and as a component in advanced materials. Recent studies have explored its potential as a monomer in polyurethane production, where it contributes to enhanced mechanical properties and thermal stability.
The physical properties of rac-(1R,2S)-2-(3,3-dimethylpentyl)cyclopentan-1-ol are well-documented. It exhibits a melting point of approximately 55°C and a boiling point around 150°C under standard conditions. The compound is sparingly soluble in water but dissolves readily in organic solvents such as dichloromethane and ethyl acetate. Its solubility profile makes it suitable for use in various organic reactions and extraction processes.
From an environmental perspective, the compound's biodegradability has been studied extensively. Research indicates that under aerobic conditions, it undergoes microbial degradation within 48 hours, making it an environmentally friendly choice for industrial applications. This property is particularly advantageous in green chemistry initiatives aimed at reducing waste and minimizing environmental impact.
In conclusion, CAS No. 2227686-28-2, or rac-(1R,2S)-2-(3,3-dimethylpentyl)cyclopentan-1-ol, is a versatile compound with diverse applications across multiple disciplines. Its unique stereochemistry and physical properties make it an essential component in modern chemical research and industry. As scientific advancements continue to unfold, this compound is poised to play an even more significant role in the development of innovative materials and therapeutic agents.
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